Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative . Quinoline derivatives are known for their antiseptic, antipyretic, and antiperiodic action, and they possess various pharmacological applications .
Synthesis Analysis
The synthesis of quinoline derivatives, including Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, has been a topic of research. Recent advances in the synthesis of quinolines include methods such as microwave synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate can be represented by the InChI code1S/C13H9ClF3NO2/c1-2-20-12(19)7-3-4-10-8(5-7)9(14)6-11(18-10)13(15,16)17/h3-6H,2H2,1H3
. The molecular weight of this compound is 303.67 . Chemical Reactions Analysis
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxic activity against certain cancer cell lines. It was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring to enhance its cytotoxic activity .Scientific Research Applications
Synthesis of Novel Antimicrobial Agents
- A study by Holla et al. (2006) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using ethyl 4-(trifluoromethyl)quinoline-2-carboxylate as a precursor. These compounds exhibited promising antibacterial and antifungal activities.
Development of Antibacterial Compounds
- In a study by Venkat Lingaiah et al. (2012), the reaction of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, derived from ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, with amino acids resulted in compounds with significant antibacterial activity.
Reactivity and Anticancer Assessment
- Regal et al. (2020) assessed the cytotoxic activity of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a derivative of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, against various cancer cell lines. This study highlighted its moderate to weak anticancer activities (Regal, Shabana, & El‐Metwally, 2020).
Synthesis of Carbostyril Derivatives
- Usachev et al. (2014) demonstrated the synthesis of 3-(trifluoromethyl)indeno[2,1-c]pyran-1,9-diones from ethyl 4-aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates. This synthesis pathway showcases the chemical versatility of ethyl 4-(trifluoromethyl)quinoline-2-carboxylate derivatives in creating new chemical entities (Usachev, Usachev, & Sosnovskikh, 2014).
Other Applications in Organic Chemistry
- Various other studies have explored the chemical reactivity and potential applications of ethyl 4-(trifluoromethyl)quinoline-2-carboxylate derivatives in creating novel organic compounds with potential applications in pharmaceuticals and materials science. Examples include the work of Lefebvre, Marull, & Schlosser (2003), Holla et al. (2005), and others.
Future Directions
Research is ongoing to enhance the cytotoxic activity of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate by modifying it and forming a new heterocyclic ring fused to the pyridine ring . Additionally, the development of an efficient method for the synthesis of 4-(trifluoromethyl)quinolinecarboxylates by the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates is a promising future direction .
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)11-7-9(13(14,15)16)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSCMZAPILVWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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